

BIIB028 Clinical Trial & Pharmacodynamic Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Biib-028

CAS No.: 911398-13-5

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The following tables summarize the core quantitative data from the Phase I study of BIIB028 in patients with refractory metastatic or locally advanced solid tumors [1] [2] [3].

Table 1: Trial Design & Patient Demographics

Parameter	Details
Clinical Phase	Phase I [1]
Study Population	Patients with advanced solid tumors who had failed standard therapies [1]
Number of Patients	41 [1]
Dosing Schedule	Intravenously twice a week in 21-day cycles [1]
Dose Levels Tested	6 to 192 mg/m ² [1]
Primary Objective	Determine safety, tolerability, and maximum tolerated dose (MTD) [1]

Table 2: Safety and Tolerability Profile

Category	Findings
Maximum Tolerated Dose (MTD)	144 mg/m ² [1]

Category	Findings
Dose-Limiting Toxicities (DLTs)	Syncope (n=1), Fatigue (n=1) [1]
Most Common Related Adverse Events (Grade 1-2)	Fatigue (46%), Diarrhea (44%), Nausea (44%), Vomiting (29%), Hot Flushes (29%), Abnormal Dreams (17%) [1]

Table 3: Pharmacokinetic & Pharmacodynamic Profile

Parameter	Findings
Drug Form	BIIB028 is a prodrug, activated to CF2772 [1]
Plasma Half-Life (Prodrug)	0.5 hours [1]
Plasma Half-Life (Active Metabolite)	2.1 hours [1]
Key Biomarker: Hsp70	Significant increase in peripheral blood mononuclear cells at doses ≥ 48 mg/m ² [1] [2]
Key Biomarker: HER2-ECD	Significant decrease in circulating human epidermal growth factor receptor 2-extracellular domain at doses ≥ 48 mg/m ² [1] [2]
Antitumor Activity	Stable disease for at least 24 weeks achieved in 5/41 (12%) of patients [1]

Experimental Protocols & Methodologies

For researchers aiming to validate the mechanism of action or evaluate BIIB028 in models, here are the key experimental methodologies derived from the clinical study.

Assessing Target Engagement via Hsp70 Induction

This protocol measures the induction of Hsp70 in peripheral blood mononuclear cells (PBMCs), a canonical biomarker confirming successful inhibition of HSP90 [1] [2].

- **Sample Collection:** Collect serial blood samples from subjects pre-dose and at specified time points post-dose (e.g., 24 hours) [1].
- **PBMC Isolation:** Isolate PBMCs from whole blood using standard density gradient centrifugation (e.g., with Ficoll-Paque) [1].
- **Protein Analysis:** Lyse the isolated PBMCs. Quantify Hsp70 protein levels using a standard Western blot analysis. Compare band intensity to a loading control to demonstrate a significant increase from baseline [1].

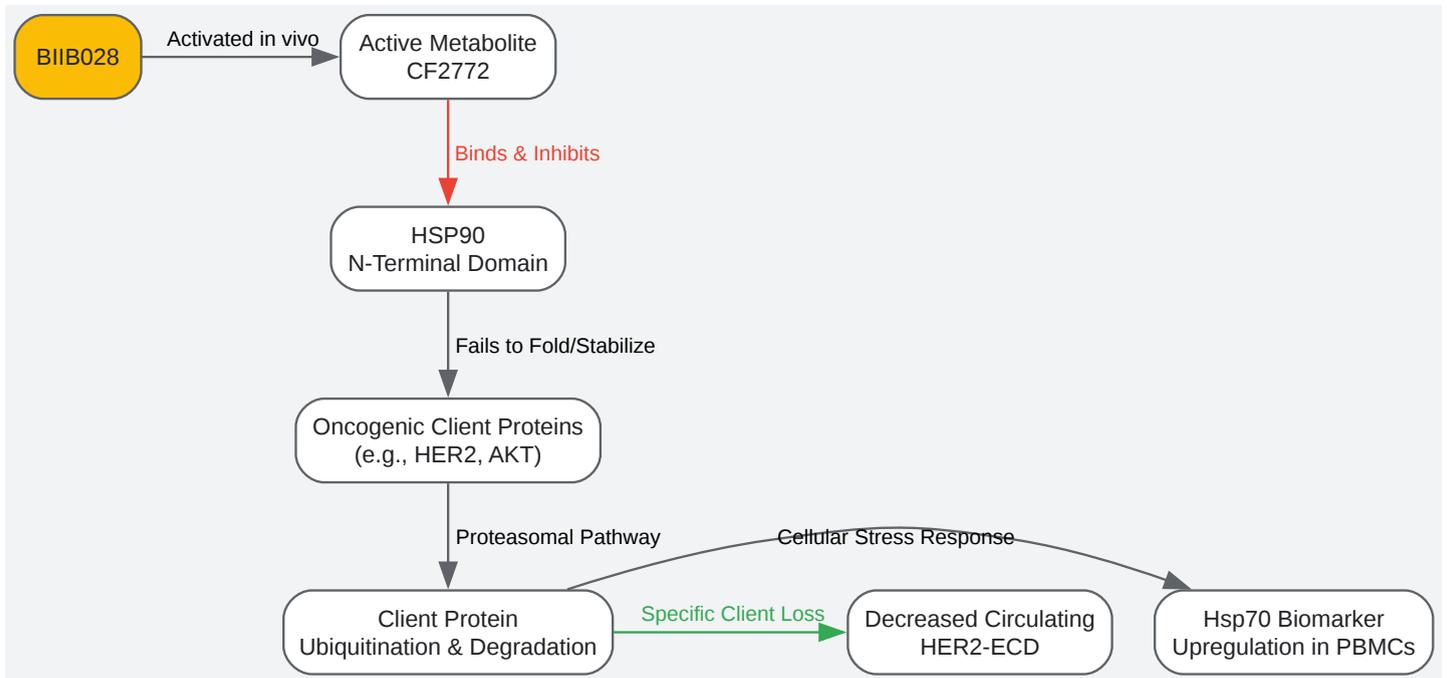
Evaluating Downstream Pathway Modulation via HER2 Shedding

This protocol assesses the degradation of HSP90 client proteins, demonstrating functional downstream consequences [1] [2].

- **Sample Collection:** Collect patient serum or plasma samples pre-dose and post-dose across multiple treatment cycles [1].
- **HER2-ECD Quantification:** Measure levels of the circulating HER2 extracellular domain (HER2-ECD) using a commercially available enzyme-linked immunosorbent assay (ELISA) kit [1].
- **Data Interpretation:** A statistically significant decrease in circulating HER2-ECD levels from baseline indicates successful disruption of HSP90's chaperone function and subsequent degradation of the HER2 client protein [1] [2].

HSP90 Inhibition by BIIB028: Mechanism of Action

The following diagram illustrates the molecular mechanism of BIIB028 and the experimental workflow for verifying its target engagement, as detailed in the protocols above.



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Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for experimental models, and what is the MTD? The maximum tolerated dose (MTD) of BIIB028 in humans was established at **144 mg/m²** when administered intravenously twice weekly [1]. Doses were tested from 6 mg/m² up to 192 mg/m². For in vivo studies, dose conversion from human MTD to the appropriate animal model should be performed based on body surface area.

Q2: What are the key biomarkers to confirm BIIB028 is hitting its target in my experimental system?

Two robust pharmacodynamic biomarkers were validated in the clinical trial [1] [2]:

- **Induction of Hsp70:** A significant increase in Hsp70 levels in peripheral blood mononuclear cells (PBMCs) or tissue lysates is a direct marker of HSP90 inhibition.
- **Reduction in Client Proteins:** A significant decrease in the level of HSP90 client proteins, such as the reduction of circulating HER2-extracellular domain (HER2-ECD) in serum/plasma.

Q3: What is the most appropriate schedule for administering BIIB028 in a preclinical study? The clinical trial administered BIIB028 **twice weekly** (on a 21-day cycle) [1]. This schedule was based on the pharmacokinetic profile, which showed a short plasma half-life (0.5 hours for the prodrug and 2.1 hours for the active metabolite) [1]. A twice-weekly schedule is recommended to maintain adequate exposure and target inhibition.

Q4: Was BIIB028 evaluated in any other clinical trials or for other indications? Based on the available search results, BIIB028 was primarily investigated in the cited Phase I trial for advanced solid tumors [1] [4] [3]. The compound is listed in a 2009 review as being in Phase I development [5], and no evidence of more advanced (Phase II or III) trials was found in the current search, suggesting its clinical development may not have progressed further.

Important Note for Researchers

The information provided here is based on a single Phase I clinical trial. **BIIB028 has not been approved for clinical use**, and its development may have been discontinued [5]. This guide is intended for research purposes only to inform preclinical studies.

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References

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To cite this document: Smolecule. [BIIB028 Clinical Trial & Pharmacodynamic Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547871#biib028-optimal-patient-selection-criteria>]

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